1-Adamantan-d15-amine
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Overview
Description
1-Adamantan-d15-amine is a deuterium-labeled amine compound with the chemical formula C10H2D15N. It is a derivative of 1-Adamantanamine, where hydrogen atoms are replaced by deuterium isotopes. This compound is known for its unique properties due to the presence of deuterium, which makes it useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Adamantan-d15-amine can be synthesized through several methods. One common approach involves the reaction of 1-Adamantanamine with deuterium-labeled reagents. For example, the compound can be prepared by reacting 1-Adamantanamine with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst . Another method involves the use of deuterium-labeled hydrogen fluoride (DF) or deuterium-labeled sodium hydroxide (NaOD) as reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterium-labeled reagents. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-Adamantan-d15-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The amine group in this compound can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
1-Adamantan-d15-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various adamantane derivatives.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a component in antiviral and anticancer drugs.
Industry: Utilized in the production of high-performance materials and as a stabilizer in polymer chemistry
Mechanism of Action
The mechanism of action of 1-Adamantan-d15-amine involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, making it useful in kinetic isotope effect studies. The compound can also interact with biological molecules, affecting their structure and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Adamantan-d15-amine is unique due to its deuterium labeling, which distinguishes it from other adamantane derivatives. Similar compounds include:
1-Adamantanamine: The non-deuterated form of the compound.
1-Aminoadamantane hydrochloride: A hydrochloride salt form used in medicinal chemistry.
2-Adamantylamine: Another amine derivative of adamantane with different substitution patterns .
The presence of deuterium in this compound provides unique properties, such as altered reaction kinetics and enhanced stability, making it valuable for specific scientific applications .
Biological Activity
1-Adamantan-d15-amine is a deuterated derivative of the adamantane family, which has garnered attention due to its potential biological activities, particularly in antiviral, antibacterial, and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Synthesis
This compound is characterized by its adamantane core, a polycyclic structure known for its unique properties. The incorporation of deuterium (d15) enhances its stability and alters its pharmacokinetic properties. Synthesis methods typically involve the deuteration of 1-adamantanamine using deuterated solvents or reagents, which has been shown to affect the compound's biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
Antiviral Activity
This compound and its analogs have been studied for their antiviral properties, particularly against influenza viruses. The mechanism involves inhibition of the M2 ion channel, crucial for viral replication. Studies indicate that deuterated compounds may exhibit enhanced potency compared to their non-deuterated counterparts due to altered metabolic pathways.
Antibacterial Activity
Research has demonstrated that adamantane derivatives possess significant antibacterial properties. A study evaluating various adamantane derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) ranging from 62.5 to 1000 µg/mL against Gram-positive bacteria such as Staphylococcus epidermidis and fungi like Candida albicans . This suggests that this compound may also have promising antibacterial activity.
Anticancer Activity
The anticancer potential of adamantane derivatives has been explored through various in vitro studies. For instance, compounds derived from adamantane have shown cytotoxic effects on cancer cell lines with IC50 values less than 10 µM, indicating significant anti-proliferative activity . The structural modifications in this compound could enhance its selectivity and efficacy against specific cancer types.
Case Study: Antimycobacterial Evaluation
A notable study evaluated the antimycobacterial activity of adamantane derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited MIC values significantly lower than standard treatments, suggesting that modifications to the adamantane structure can lead to improved therapeutic agents against resistant strains .
Compound | MIC (µM) | Activity Type |
---|---|---|
8j | 0.012 | Antimycobacterial |
8b | 0.096 | Antitubercular |
7a | <10 | Anticancer |
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on various human cell lines (A549, T47D, L929, HeLa) revealed that while some adamantane derivatives were cytotoxic at higher concentrations, others demonstrated selectivity with minimal effects on normal cells . This highlights the potential for developing targeted therapies with reduced side effects.
Properties
IUPAC Name |
2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNWSYNQZKUICI-BXSQCBKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])N)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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